molecular formula C6H13BaO9P B13819648 D-Mannitol 1-phosphate barium

D-Mannitol 1-phosphate barium

Cat. No.: B13819648
M. Wt: 397.46 g/mol
InChI Key: ANEIDNTXSPRLJW-DEZHIRTDSA-L
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Description

D-Mannitol 1-phosphate barium is a useful research compound. Its molecular formula is C6H13BaO9P and its molecular weight is 397.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate

InChI

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1

InChI Key

ANEIDNTXSPRLJW-DEZHIRTDSA-L

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]

Origin of Product

United States

Foundational & Exploratory

D-Mannitol 1-Phosphate Barium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the chemical properties, molecular characteristics, and biochemical significance of D-Mannitol 1-phosphate barium salt, tailored for professionals in scientific research and pharmaceutical development.

This guide provides a detailed examination of this compound salt, a key intermediate in carbohydrate metabolism. We will delve into its chemical structure, and molecular weight, and discuss its relevance and application in experimental contexts, offering insights for researchers and drug development professionals.

Introduction to D-Mannitol 1-Phosphate

D-Mannitol 1-phosphate is a phosphorylated sugar alcohol and a central metabolite in the fructose and mannose metabolic pathways in various organisms, including bacteria and humans.[1][2] It is the 1-O-phospho derivative of D-mannitol.[1] The presence of the phosphate group at the C1 position is crucial for its biological activity, effectively trapping the molecule within the cell and priming it for subsequent enzymatic reactions. In bacteria, it is a key component of the phosphoenolpyruvate-dependent phosphotransferase system (PTS), a major mechanism for carbohydrate uptake.

The barium salt of D-Mannitol 1-phosphate is a commonly used form in research settings. Barium salts of phosphorylated sugars are often utilized due to their stability and ease of isolation and handling in experimental protocols.[3][4]

Chemical Structure and Molecular Properties

The chemical structure of D-Mannitol 1-phosphate consists of a mannitol backbone, a six-carbon sugar alcohol, with a phosphate group esterified to the hydroxyl group at the first carbon position.

2D Chemical Structure

Caption: 2D structure of this compound salt.

Molecular Formula and Weight

The molecular formula for this compound salt is C₆H₁₃BaO₉P.[5] The molecular weight is approximately 397.46 g/mol .[5][6]

The calculation of the molecular weight is based on the atomic weights of its constituent elements:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH131.00813.104
BariumBa1137.33137.33
OxygenO915.999143.991
PhosphorusP130.97430.974
Total 397.465

For comparison, the free acid form of D-Mannitol 1-phosphate has a molecular formula of C₆H₁₅O₉P and a molecular weight of approximately 262.15 g/mol .[1][7]

Biochemical Significance and Metabolic Role

D-Mannitol 1-phosphate is a key player in carbohydrate metabolism, particularly in the pathway that interconverts fructose and mannitol. This pathway is significant in many bacteria and some fungi.

A critical enzymatic step in this pathway is the oxidation of D-mannitol 1-phosphate to fructose 6-phosphate, a central glycolytic intermediate. This reaction is catalyzed by the enzyme mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17), which utilizes NAD⁺ as a cofactor.[8]

The reaction is as follows:

D-Mannitol 1-phosphate + NAD⁺ ⇌ Fructose 6-phosphate + NADH + H⁺[8]

Conversely, D-mannitol 1-phosphate can be dephosphorylated by the enzyme mannitol-1-phosphatase (EC 3.1.3.22) to yield D-mannitol and inorganic phosphate.[9]

The reaction is as follows:

D-Mannitol 1-phosphate + H₂O ⇌ D-Mannitol + Phosphate[9]

The following diagram illustrates the central role of D-Mannitol 1-phosphate in this metabolic context.

Metabolic Pathway of D-Mannitol 1-Phosphate mannitol D-Mannitol m1p D-Mannitol 1-Phosphate mannitol->m1p Phosphotransferase System (PTS) (in bacteria) m1p->mannitol Mannitol-1-phosphatase f6p Fructose 6-Phosphate m1p->f6p Mannitol-1-phosphate 5-dehydrogenase (NAD⁺ → NADH) f6p->m1p Mannitol-1-phosphate 5-dehydrogenase (NADH → NAD⁺) glycolysis Glycolysis f6p->glycolysis

Caption: Key metabolic reactions involving D-Mannitol 1-phosphate.

Experimental Applications and Protocols

This compound salt serves as a crucial substrate for in vitro enzymatic assays, particularly for studying the kinetics and inhibition of enzymes like mannitol-1-phosphate 5-dehydrogenase and mannitol-1-phosphatase. Its stability as a barium salt makes it a reliable reagent for such experimental setups.

General Protocol for an Enzymatic Assay using this compound Salt

This protocol provides a generalized workflow for assaying the activity of mannitol-1-phosphate 5-dehydrogenase.

Objective: To measure the rate of NADH production, which is proportional to the enzyme's activity.

Materials:

  • This compound salt solution of known concentration.

  • NAD⁺ solution.

  • Purified mannitol-1-phosphate 5-dehydrogenase.

  • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound salt in the reaction buffer to the desired stock concentration.

    • Prepare a stock solution of NAD⁺ in the same buffer.

    • Dilute the enzyme to an appropriate concentration for the assay.

  • Assay Setup:

    • In a cuvette, combine the reaction buffer, NAD⁺ solution, and D-Mannitol 1-phosphate solution.

    • Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding the enzyme solution to the cuvette.

    • Mix thoroughly but gently.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

The following diagram outlines this experimental workflow.

Enzymatic Assay Workflow prep 1. Reagent Preparation (Substrate, Cofactor, Enzyme) setup 2. Assay Setup (Buffer, NAD⁺, M1P in cuvette) prep->setup initiate 3. Reaction Initiation (Add Enzyme) setup->initiate measure 4. Spectrophotometric Measurement (Absorbance at 340 nm) initiate->measure analyze 5. Data Analysis (Calculate Reaction Rate) measure->analyze

Caption: Workflow for a typical enzymatic assay.

Conclusion

This compound salt is an indispensable tool for researchers investigating carbohydrate metabolism and related enzymatic pathways. Its well-defined chemical structure and molecular weight, coupled with its stability as a barium salt, make it an ideal substrate for a variety of in vitro studies. A thorough understanding of its properties and biochemical context is essential for designing and interpreting experiments in the fields of biochemistry, microbiology, and drug discovery.

References

  • PubChem. This compound salt. [Link]

  • Loba Chemie. D (-) MANNITOL. [Link]

  • PubChem. D-Mannitol 1-phosphate. [Link]

  • KEGG COMPOUND. C00644. [Link]

  • Wikipedia. Mannitol-1-phosphate 5-dehydrogenase. [Link]

  • Wikipedia. Mannitol-1-phosphatase. [Link]

  • ResearchGate. Intravenously administered d-mannitol-coated maghemite nanoparticles cause elemental anomalies in selected rat organs. [Link]

  • P. aeruginosa Metabolome Database. Mannitol 1-phosphate (PAMDB001829). [Link]

  • Megazyme. d-mannitol - assay procedure. [Link]

  • MDPI. Label-Free Assessment of Mannitol Accumulation Following Osmotic Blood–Brain Barrier Opening Using Chemical Exchange Saturation Transfer Magnetic Resonance Imaging. [Link]

  • PNAS. Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. [Link]

Sources

Technical Guide: Solubility Profile & Preparation of D-Mannitol 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and preparation protocols for D-Mannitol 1-phosphate (M1P) barium salt . It is designed for researchers requiring high-purity substrate preparation for enzymatic assays (e.g., Mannitol-1-phosphate dehydrogenase) or metabolic profiling.

Executive Summary

D-Mannitol 1-phosphate barium salt (CAS: 104835-69-0) is the stable, storage form of the sugar phosphate metabolite D-Mannitol 1-phosphate. While the barium cation (


) confers stability and insolubility in organic solvents (aiding purification), it is generally cytotoxic and incompatible with sulfate- or phosphate-buffered biological assays.

Therefore, the "solubility profile" of this compound is functional: it describes the transition from the inert, stored barium salt to the active, soluble sodium or acid form .

Key Characteristic: M1P-Ba belongs to the "Water-Soluble Barium Salt Fraction" of sugar phosphates. Unlike bisphosphates (which precipitate in water), M1P-Ba remains soluble in aqueous solution but precipitates instantly upon the addition of ethanol.

Physicochemical Profile

PropertySpecification
Compound Name This compound salt
Formula

(often supplied as hydrate)
Molecular Weight ~397.46 g/mol (Anhydrous basis)
Storage Stability High (Solid state, -20°C). Resistant to hydrolysis compared to free acid.
Primary Solubility Water: Soluble (Slow kinetics). Ethanol (80%): Insoluble (Precipitates).[1] Dilute Acid: Freely Soluble.[2]
The "Barium Switch" Mechanism

The solubility of sugar phosphates is governed by the ionic lattice strength of the cation.

  • Barium Form (

    
    ):  Forms a tight lattice. Insoluble in ethanol/water mixtures. Used for Purification .
    
  • Sodium/Proton Form (

    
    ):  Highly dissociated. Soluble in water.[2][3][4] Used for Assays .
    

Solubility & Stability Matrix

The following table dictates the handling conditions for M1P-Ba.

Solvent / ConditionSolubility BehaviorOperational Note
Water (Neutral pH) Soluble (10–50 mg/mL typical)Dissolution may be slow. Vortexing required. Solution is stable at 4°C for 24h.
Ethanol (80% v/v) Insoluble Precipitation Step: Used to recover M1P from aqueous mixtures.
Dilute HCl (0.1 N) Freely Soluble Protonation of the phosphate group breaks the Ba-lattice. Best for initial dissolution before cation exchange.
Phosphate/Sulfate Buffers Incompatible

and

ions will instantly precipitate

, causing loss of M1P in the pellet if not managed.
Alkaline (pH > 9) Soluble Risk: High pH can cause isomerization or degradation of the sugar moiety. Avoid prolonged exposure.

Experimental Protocols: Solubilization & Activation

To use M1P-Ba in an enzymatic assay (e.g., E. coli M1P dehydrogenase), you must remove the barium. The presence of free


 inhibits many dehydrogenases and precipitates assay buffers.
Method A: Cation Exchange (Recommended for High Purity)

Best for: Kinetic studies requiring precise concentrations and no interfering ions.

  • Dissolution: Weigh 50 mg of M1P-Ba. Dissolve in 2 mL of 0.05 N HCl . The acid ensures rapid, complete solubilization.

  • Resin Preparation: Wash 1 g of Dowex 50W-X8 (H+ form) resin with deionized water until the eluate is neutral.

  • Exchange: Pass the M1P-Ba solution through the resin column (or batch mix in a tube).

    • Mechanism:[5][6]

      
      
      
  • Elution: Wash resin with 2 mL water. Combine eluates.

  • Neutralization: Immediately neutralize the acidic eluate to pH 7.0 using dilute NaOH.

  • Result: You now have a solution of D-Mannitol 1-phosphate Disodium Salt .

Method B: Sodium Sulfate Precipitation (Rapid)

Best for: Routine checks where slight excess sulfate is acceptable.

  • Stoichiometry: Calculate the molar equivalent of Barium in your sample.

  • Dissolution: Dissolve M1P-Ba in minimal distilled water.

  • Precipitation: Add a slight molar excess (1.1x) of 0.1 M

    
     .
    
    • Reaction:

      
      
      
  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Recovery: Carefully decant the supernatant. This contains the active M1P substrate.

Visualization of Solubility Logic

Diagram 1: The Barium-Ethanol Fractionation Principle

This diagram illustrates why M1P is isolated as a barium salt and how it behaves differently from bisphosphates.

SolubilityLogic Mixture Sugar Phosphate Mixture (Aq. Solution) Step1 Step 1: Add Ba(OH)2 to pH 8.2 Mixture->Step1 Fract1 Fraction I: Precipitate (Insoluble Barium Salts) (e.g., Fructose-1,6-BP) Step1->Fract1 Precipitates Super1 Supernatant (Soluble Barium Salts) Step1->Super1 Remains Soluble Step2 Step 2: Add Ethanol (4 Vol.) Super1->Step2 Fract2 Fraction II: Precipitate (Ethanol-Insoluble) TARGET: Mannitol-1-P Ba Step2->Fract2 Precipitates Super2 Supernatant (Free Sugars/Salts) Step2->Super2 Soluble

Caption: Fractionation logic separating M1P from other phosphates based on Barium/Ethanol solubility.

Diagram 2: Substrate Activation Workflow

This diagram details the conversion of the storage form (Ba salt) to the assay form.

ActivationWorkflow Input M1P-Ba Salt (Solid, Storage) Dissolve Dissolve in Dilute HCl or H2O Input->Dissolve Solubilization Exchange Remove Ba2+ (Dowex H+ or Na2SO4) Dissolve->Exchange Cation Swap Neutralize Neutralize to pH 7.0 (NaOH) Exchange->Neutralize pH Adjustment Output Active Substrate (M1P-Na2 Soln) Neutralize->Output Ready for Assay

Caption: Workflow to convert inert M1P-Barium salt into active, soluble substrate for enzymatic analysis.

References

  • Wolff, J. B., & Kaplan, N. O. (1956). D-Mannitol 1-Phosphate Dehydrogenase from Escherichia coli. Journal of Biological Chemistry, 218(2), 849–869.

    • Source:

  • LePage, G. A. (1957). Analysis for Tissue Normal and Acid-Soluble Phosphorus Compounds. In Manometric Techniques (Umbreit, W.W., et al., eds). Burgess Publishing Co.
  • PubChem. (n.d.). This compound Salt (CID 44134947).

    • Source:

  • Klungsoyr, L., & Endresen, A. (1964). Intracellular pH and the solubility of barium salts of sugar phosphates. Biochimica et Biophysica Acta.

Sources

The Isolation of D-Mannitol 1-Phosphate: A Technical Reconstruction of the Barium Salt Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and isolation methodology of D-Mannitol 1-Phosphate, focusing on the classical barium salt fractionation technique.

Executive Summary: The Era of Barium Biochemistry

In the golden age of carbohydrate biochemistry (1920s–1950s), the isolation of sugar phosphates was not performed by HPLC or affinity chromatography, but by differential solubility fractionation using barium salts . This technique, pioneered by figures like Robison, Neuberg, and later refined by Horecker, allowed for the precise separation of monophosphates from bisphosphates and inorganic phosphate.

D-Mannitol 1-phosphate (M1P) occupies a critical niche in this history. Its isolation was not merely a chemical curiosity but the "smoking gun" that solved the mystery of mannitol metabolism in bacteria and fungi, proving that mannitol enters the glycolytic pathway via a phosphorylated intermediate rather than direct oxidation.

This guide reconstructs the definitive isolation protocol, grounded in the seminal works of Wolff & Kaplan (1956) and Marmur & Hotchkiss (1955) , and provides the mechanistic logic required to replicate or adapt this classical method today.

Historical Genesis: The "Missing Kinase" Problem[1]

Before 1955, the metabolism of mannitol was an enigma. While it was known that organisms could utilize mannitol as a carbon source, no "mannitol kinase" could be found to phosphorylate it directly.

The Discovery Timeline
  • The Pre-1950s View: It was assumed mannitol was oxidized to fructose and then phosphorylated.

  • 1955 (The Breakthrough): Marmur & Hotchkiss (working with Pneumococcus) and Wolff & Kaplan (working with E. coli) independently discovered a specific dehydrogenase that did not act on free mannitol, but on mannitol phosphate.

  • The Deduction: The existence of Mannitol-1-Phosphate Dehydrogenase (M1PDH) implied that mannitol was transported and phosphorylated simultaneously (via the PTS system) or phosphorylated by a specific kinase to form M1P, which was then oxidized to Fructose-6-Phosphate (F6P).[1]

To prove this, they had to isolate and characterize the intermediate: D-Mannitol 1-Phosphate.

The Metabolic Context

The discovery placed M1P at the center of the "Mannitol Cycle" in fungi and the PTS transport system in bacteria.

MannitolPath F6P Fructose-6-Phosphate M1P D-Mannitol 1-Phosphate F6P->M1P Biosynthesis M1P->F6P M1P Dehydrogenase (NAD+ -> NADH) Mannitol D-Mannitol M1P->Mannitol M1P Phosphatase (Fungi/Algae) Mannitol->M1P Transport (Bacteria) PTS PTS Transporter (Phosphorylation)

Figure 1: The central role of D-Mannitol 1-Phosphate in bacterial transport and fungal biosynthesis.

Technical Core: The Barium Isolation Protocol

The isolation of M1P relies on the Robison-Neuberg Principle of sugar phosphate fractionation:

  • Barium Bisphosphates are generally insoluble in water .

  • Barium Monophosphates are generally soluble in water but insoluble in ethanol .

  • Inorganic Phosphate (Pi) forms an insoluble barium salt at neutral/alkaline pH.

Experimental Design: The Wolff-Kaplan Method (Reconstructed)

This protocol synthesizes M1P enzymatically from Fructose-6-Phosphate (F6P) and then isolates it as the Barium salt.[2]

Reagents Required[1][3][4][5]
  • Substrate: Fructose-6-Phosphate (F6P), Sodium Salt.

  • Cofactor: NADH (Reduced Nicotinamide Adenine Dinucleotide).

  • Enzyme: Purified M1P Dehydrogenase (or crude extract from induced E. coli).

  • Precipitant A: Barium Acetate (1 M).

  • Precipitant B: Barium Hydroxide (Saturated, "Baryta water").

  • Solvent: 95% Ethanol and Absolute Ethanol.

  • Resin: Dowex-50 (H+ form) for barium removal.

Step-by-Step Protocol
PhaseStepActionMechanistic Rationale
I. Synthesis 1Incubate F6P + NADH + Enzyme in Glycylglycine buffer (pH 7.4) at 25°C. Monitor

decrease.
Drives the reaction

. Reaction is pulled to completion by high NADH.
II. Clarification 2Stop reaction with Trichloroacetic acid (TCA) or heat. Centrifuge to remove protein.Denatures enzyme to prevent back-reaction or hydrolysis.
III. Inorganic Removal 3Adjust supernatant pH to 8.2 using Ba(OH)₂. Add slight excess of Barium Acetate.Critical Step: At pH 8.2, inorganic phosphate and any bisphosphates precipitate as Ba-salts. M1P remains in solution.
4Centrifuge and collect the supernatant .The pellet contains impurities (Pi, denatured protein). The supernatant contains soluble Ba-M1P and Ba-F6P.
IV. Isolation 5Add 4 volumes of cold 95% Ethanol to the supernatant. Incubate at 4°C for 4 hours.Dielectric Constant Shift: Ethanol lowers the dielectric constant, forcing the polar Ba-M1P ion pair to lattice out of solution.
6Centrifuge. Collect the Precipitate .This pellet is the crude Barium Mannitol-1-Phosphate.
V. Purification 7Dissolve pellet in minimum volume of distilled water. Reprecipitate with 4 volumes of Ethanol.Removes trapped reagents and residual NAD+/NADH which remain soluble in ethanol.
VI. Conversion 8Pass aqueous solution of Ba-salt through Dowex-50 (H+) column.Exchanges

for

, yielding free D-Mannitol 1-Phosphate acid.
The Barium Solubility Decision Tree

The success of this isolation depends entirely on the correct routing of the fractions.

BariumFlow Mix Crude Reaction Mix (M1P, F6P, Pi, NAD+) BaAdd Add Ba(OAc)2 + Ba(OH)2 pH 8.2 Mix->BaAdd Centrifuge1 Centrifugation BaAdd->Centrifuge1 Pellet1 Pellet 1: Ba-Phosphate (Pi) Ba-Bisphosphates Centrifuge1->Pellet1 Insoluble in Water Super1 Supernatant 1: Ba-M1P (Soluble) Ba-F6P (Soluble) Centrifuge1->Super1 Soluble in Water EthanolAdd Add 4 Vol Ethanol Super1->EthanolAdd Centrifuge2 Centrifugation EthanolAdd->Centrifuge2 Pellet2 Pellet 2: Purified Ba-M1P (The Product) Centrifuge2->Pellet2 Insoluble in Ethanol Super2 Supernatant 2: NAD+, Acetate salts Centrifuge2->Super2 Soluble in Ethanol

Figure 2: The fractionation logic for isolating Mannitol 1-Phosphate.

Characterization & Validation

Once isolated, the identity of the compound must be validated. In the 1950s, this was done via chemical degradation and optical rotation.

A. Periodate Oxidation (The Structural Proof)

M1P consumes periodic acid (


) differently than free mannitol or F6P.
  • Free Mannitol: Consumes 5 moles of Periodate.

  • Mannitol 1-Phosphate: Consumes 3 moles of Periodate (due to the phosphate blocking C1).

  • Result: This confirms the phosphate is attached to a terminal carbon (C1 or C6).

B. Acid Hydrolysis
  • Protocol: Hydrolyze in 1N HCl at 100°C for 15 minutes.

  • Result: M1P is relatively stable to acid hydrolysis compared to labile esters like Ribose-1-Phosphate, but will eventually release inorganic phosphate. The hydrolysis curve distinguishes it from enol-phosphates.

C. Optical Rotation
  • D-Mannitol:

    
     (very low).
    
  • D-Mannitol 1-Phosphate:

    
     (in 0.1 N H₂SO₄).
    
  • Significance: The significant shift in rotation is a hallmark of the phosphorylated derivative.

Modern Relevance & Applications

While barium isolation is rarely used for routine purification today (replaced by Ion Exchange Chromatography), the principles remain vital for:

  • Metabolic Engineering: The mtlD gene (encoding M1PDH) is a primary tool for engineering salt tolerance in plants. Transgenic plants accumulating mannitol (via M1P) show resistance to high salinity.

  • Stereoselective Synthesis: Recombinant M1PDH is used to synthesize deuterated mannitol forms for NMR studies, where the barium precipitation step is still cited as a robust method for bulk product recovery (Krahulec et al., 2008).

  • Diagnostic Microbiology: The ability to ferment mannitol (detected by acid production from M1P metabolism) remains a standard diagnostic test for Staphylococcus aureus.

References

  • Wolff, J. B., & Kaplan, N. O. (1956). D-Mannitol 1-Phosphate Dehydrogenase from Escherichia coli.[6][7] Journal of Biological Chemistry, 218(2), 849-869.[6][8] Link

  • Marmur, J., & Hotchkiss, R. D. (1955). Mannitol Metabolism, a Transferable Property of Pneumococcus.[9] Journal of Biological Chemistry, 214(1), 383-396. Link

  • Seegmiller, J. E., & Horecker, B. L. (1951). The Synthesis of Glucose-6-Phosphate and 6-Phosphogluconate.[7] Journal of Biological Chemistry, 192, 175-180. Link

  • Krahulec, S., et al. (2008). Characterization of recombinant Aspergillus fumigatus mannitol-1-phosphate 5-dehydrogenase and its application for the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate. Carbohydrate Research, 343(10), 1714-1723. Link

  • Robison, R. (1932). The Significance of Phosphoric Esters in Metabolism. New York University Press.

Sources

differentiating D-Mannitol 1-phosphate barium from mannitol 6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for differentiating D-Mannitol 1-phosphate (M1P) (specifically as the Barium salt) from Mannitol 6-phosphate (M6P) .

Executive Summary: The core challenge in differentiating D-Mannitol 1-phosphate from D-Mannitol 6-phosphate lies in their stereochemistry. Because the D-mannitol backbone possesses a specific chiral configuration that is not centrally symmetric, D-Mannitol 1-phosphate and D-Mannitol 6-phosphate are enantiomers (mirror images) of each other. Consequently, they exhibit identical scalar physical properties (melting point, solubility, refractive index) and identical NMR spectra in achiral solvents. Differentiation requires chiral discrimination , achieved either through polarimetry (optical rotation) or, most definitively, through enzymatic specificity using Mannitol-1-phosphate dehydrogenase (MtlD).

Part 1: The Stereochemical Paradox

To design a valid differentiation protocol, one must first understand the structural relationship.

  • D-Mannitol Configuration:

    
    -hexane-1,2,3,4,5,6-hexol.
    
  • D-Mannitol 1-Phosphate: Phosphate group at C1.[1][2][3][4][5]

  • D-Mannitol 6-Phosphate: Phosphate group at C6.

If you rotate the D-Mannitol 6-phosphate molecule


 to align the phosphate at the "top" (C1 position), the chiral centers invert relative to the numbering. The resulting structure corresponds to L-Mannitol 1-phosphate .

  • D-M-1P: Biologically active in bacterial phosphotransferase systems (PTS).[5][6]

  • D-M-6P: Biologically rare/inert in these pathways; effectively acts as the L-isomer.

Visualization: Stereochemical Relationship

Stereochemistry cluster_0 D-Mannitol Backbone cluster_1 Phosphorylation Outcome M D-Mannitol (2R, 3R, 4R, 5R) M1P D-Mannitol 1-Phosphate (Standard Metabolite) M->M1P Phosphorylate C1 M6P D-Mannitol 6-Phosphate (Enantiomer) M->M6P Phosphorylate C6 Relation Relationship: ENANTIOMERS M1P->Relation M6P->Relation Prop Identical NMR (achiral) Identical Solubility Opposite Optical Rotation Relation->Prop

Caption: Structural logic confirming that M1P and M6P are enantiomers, necessitating chiral differentiation methods.

Part 2: Sample Preparation (The Barium Factor)

The presence of Barium (


) in your D-Mannitol 1-phosphate sample is a critical variable. Barium salts of sugar phosphates are historically used for isolation because they are insoluble in ethanol/water mixtures, aiding purification. However, Barium is a potent inhibitor of many enzymes  and interferes with sulfate-based buffers.

Crucial Step: You must "decationize" the Barium salt before performing the definitive enzymatic assay.

Protocol: Conversion of Ba-Salt to Sodium Salt
  • Dissolution: Suspend the D-Mannitol 1-P (

    
    ) salt in distilled water. It may require slight acidification or warming, though sugar phosphate barium salts are often sparingly soluble.
    
  • Precipitation: Add a stoichiometric excess of

    
     Sodium Sulfate (
    
    
    
    ).
    • Reaction:

      
      
      
  • Separation: Centrifuge at

    
     for 10 minutes. The Barium Sulfate will form a dense white pellet.
    
  • Collection: Carefully decant the supernatant. This solution now contains D-Mannitol 1-phosphate (Sodium form), suitable for enzymatic analysis.

Part 3: Analytical Differentiation Workflows

Method A: Enzymatic Assay (The Gold Standard)

This is the most robust method. The enzyme Mannitol-1-phosphate 5-dehydrogenase (MtlD) (EC 1.1.1.[2][3]17) is highly specific for D-Mannitol 1-phosphate. It will not catalyze the oxidation of the enantiomer (M6P).

Mechanism:



Differentiation Logic:

  • Positive Signal (Absorbance increase at 340nm): Confirms D-Mannitol 1-Phosphate.

  • No Signal: Indicates D-Mannitol 6-Phosphate (or non-cognate isomer).

Step-by-Step Protocol:

  • Reagent Prep: Prepare a reaction buffer:

    
     Glycine-NaOH (pH 9.5) or Tris-HCl (pH 9.0).
    
  • Cofactor: Add

    
     to a final concentration of 
    
    
    
    .
  • Blanking: Place buffer + NAD in the spectrophotometer. Zero at 340 nm.

  • Substrate Addition: Add the decationized sample (from Part 2) to the cuvette. Record baseline (should be flat).

  • Enzyme Addition: Add

    
     units of purified MtlD (commercially available or expressed from E. coli gene mtlD).
    
  • Measurement: Monitor

    
     for 5 minutes.
    
    • Result: A rapid increase in absorbance indicates the formation of NADH, confirming the presence of the 1-phosphate isomer.

Method B: Polarimetry (Optical Rotation)

Since M1P and M6P are enantiomers, they rotate plane-polarized light in opposite directions.

  • D-Mannitol 1-Phosphate: Typically exhibits specific rotation

    
    . (Note: Exact literature values vary by salt and pH, but the sign is the key).
    
  • Mannitol 6-Phosphate: Will exhibit equal magnitude but opposite sign (

    
    ).
    

Protocol:

  • Prepare a

    
     solution of the sample in water (ensure Barium is removed if it affects turbidity).
    
  • Measure rotation in a 100mm cell at 20°C (Sodium D line).

  • Compare against a known authentic standard of D-Mannitol 1-phosphate. If the sign is opposite, you have the 6-phosphate.

Method C: NMR with Chiral Shift Reagents (Advanced)

Standard


 or 

NMR will show identical spectra for both isomers in

. To differentiate them via NMR, you must break the symmetry of the solvent environment.
  • Technique: Add a chiral shift reagent such as Europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] .

  • Result: The chiral lanthanide complex will bind to the hydroxyl groups. Because the spatial arrangement of -OH groups relative to the phosphate differs between the enantiomers, the chemical shifts will split, allowing differentiation if you have a reference standard.

Part 4: Decision Matrix & Data Summary

Use this table to interpret your experimental results.

FeatureD-Mannitol 1-Phosphate (M1P)Mannitol 6-Phosphate (M6P)
Stereochemistry D-Isomer (Standard)L-Isomer Equivalent (Enantiomer)
Enzymatic Assay (MtlD) Positive (NADH production)Negative (No Reaction)
Optical Rotation Sign matches M1P StandardSign opposite to M1P Standard
Standard NMR (

)
IdenticalIdentical
Barium Salt Solubility Low (Precipitates)Low (Precipitates)
Operational Workflow Diagram

Workflow Start Unknown Sample (Ba-Salt) Step1 Step 1: Decationization (Add Na2SO4 -> Remove BaSO4) Start->Step1 Step2 Step 2: MtlD Enzymatic Assay (+ NAD+) Step1->Step2 ResultA Absorbance @ 340nm INCREASES Step2->ResultA Reaction ResultB Absorbance @ 340nm FLATLINE Step2->ResultB No Reaction ConclusionA Identity Confirmed: D-Mannitol 1-Phosphate ResultA->ConclusionA ConclusionB Identity Confirmed: Mannitol 6-Phosphate ResultB->ConclusionB

Caption: Operational workflow for definitive identification using enzymatic specificity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130418, D-Mannitol 1-phosphate. Retrieved from [Link]

  • Wolfe, J. B., & Kaplan, N. O. (1956).[2] D-Mannitol 1-phosphate dehydrogenase from Escherichia coli.[2] Journal of Biological Chemistry, 218(2), 849-869. (Establishes the specificity of MtlD for the 1-phosphate isomer).

  • American Society for Microbiology. Targeting Mannitol Metabolism... based on MtlD Structure-Function. mBio. Retrieved from [Link]

Sources

Methodological & Application

using D-Mannitol 1-phosphate barium as a substrate for dehydrogenase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Enzymatic Assay of Mannitol-1-Phosphate Dehydrogenase (M1PDH) using D-Mannitol 1-Phosphate Barium Salt

Executive Summary

This guide details the protocol for utilizing D-Mannitol 1-phosphate (M1P) barium salt as a substrate for assaying Mannitol-1-phosphate dehydrogenase (M1PDH, EC 1.1.1.17) . While M1P is the specific substrate for this enzyme, it is commercially synthesized and stabilized as a barium salt to prevent hydrolysis and hygroscopic degradation.

Critical Technical Alert: The barium ion (


) is a potent enzyme inhibitor and precipitates instantly in the presence of sulfate or phosphate buffers, rendering standard assays impossible. You cannot use the barium salt directly in the assay.  This protocol includes a mandatory "desalting/conversion" workflow to exchange barium for sodium prior to kinetic analysis.

Scientific Mechanism & Assay Principle

The Biological Pathway

M1PDH catalyzes the reversible oxidation of D-Mannitol 1-phosphate to D-Fructose 6-phosphate, using


 as the electron acceptor.[1] This step is a gateway for mannitol catabolism in bacteria (e.g., E. coli, Bacillus subtilis) and brown algae.

Reaction Stoichiometry:



Detection Principle

The assay relies on the spectrophotometric detection of NADH.[2][3] As M1P is oxidized,


 is reduced to NADH, which absorbs light strongly at 340 nm . The rate of absorbance increase (

) is directly proportional to M1PDH activity.
  • Optimum pH: The forward reaction (oxidation) releases a proton (

    
    ). Therefore, an alkaline pH (9.0 – 9.5) is required to trap protons and drive the equilibrium toward product formation.
    

Pre-Analytical Protocol: Barium Removal (Mandatory)

Objective: Convert insoluble/toxic D-Mannitol 1-phosphate barium salt into soluble, assay-compatible D-Mannitol 1-phosphate sodium salt .

Reagents Required:

  • This compound salt (MW: ~397.5 g/mol )

  • Sodium Sulfate (

    
    ), 0.1 M solution
    
  • Ultrapure water (Milli-Q)

  • Centrifuge capable of 10,000 x g

Step-by-Step Conversion:

  • Calculate Stoichiometry: Determine the moles of Barium salt to be used.

    • Example: To prepare 1 mL of 50 mM substrate stock.

    • Mass required =

      
      .
      
  • Dissolution: Dissolve the barium salt in a minimal volume (e.g., 500 µL) of warm ultrapure water. It may be slightly cloudy.

  • Precipitation: Add a stoichiometric equivalent (plus 5% excess) of

    
    .
    
    • Reaction:

      
      
      
    • The solution will instantly turn milky white as insoluble Barium Sulfate forms.

  • Incubation: Vortex vigorously for 1 minute. Let stand on ice for 10 minutes to ensure complete precipitation.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully pipette the clear supernatant (containing M1P-Sodium) into a fresh tube. Discard the white pellet.

  • Validation: (Optional) Add a drop of

    
     to a small aliquot of supernatant. If no turbidity forms, barium removal is complete.
    

Kinetic Assay Protocol

Assay Conditions:

  • Temperature: 30°C (Standard) or 37°C (Physiological)

  • Wavelength: 340 nm[3]

  • Light Path: 1 cm

  • Total Volume: 1.0 mL (Cuvette) or 200 µL (Microplate)

Reagents Preparation:

Reagent Concentration Preparation Notes
Assay Buffer 100 mM Glycine-NaOH, pH 9.5 High pH drives oxidation. Alternative: 100 mM Tris-HCl pH 9.0.
NAD+ Stock 20 mM Dissolve in water. Keep on ice. Unstable in alkaline solution; add last.
Substrate (M1P) 50 mM (Sodium form) Use the supernatant from Section 3.

| Enzyme Sample | Variable | Dilute in cold 50 mM Tris pH 7.5 to obtain


 of 0.05–0.2 per min. |

Experimental Workflow (1 mL Cuvette Format):

  • Blank Setup: In a quartz cuvette, add:

    • 900 µL Assay Buffer

    • 50 µL NAD+ Stock

    • 50 µL Water (replaces enzyme)

  • Sample Setup: In a separate cuvette, add:

    • 850 µL Assay Buffer

    • 50 µL NAD+ Stock

    • 50 µL M1P Substrate (Sodium Form)

  • Equilibration: Incubate cuvettes at 30°C for 3-5 minutes to establish thermal equilibrium. Monitor absorbance; it should be stable.

  • Initiation: Add 50 µL Enzyme Sample to the Sample cuvette.

  • Mixing: Immediately cover with Parafilm and invert 3 times (do not vortex enzyme).

  • Measurement: Place in spectrophotometer and record

    
     every 15 seconds for 5 minutes.
    
  • Linearity Check: Select the linear portion of the curve (usually 1–4 minutes) to calculate the slope (

    
    ).
    

Data Analysis & Calculations

Calculate the enzyme activity using the Beer-Lambert Law.

Formula:



Parameters:

  • 
    : Slope of the reaction curve (Sample - Blank).
    
  • 
    : Total assay volume (1.0 mL).
    
  • 
    : Volume of enzyme added (0.05 mL).
    
  • 
    : Extinction coefficient of NADH (6.22 
    
    
    
    ).
  • 
    : Path length (1 cm).
    

Unit Definition: One Unit (U) is defined as the amount of enzyme required to oxidize 1.0 µmol of D-Mannitol 1-phosphate to Fructose 6-phosphate per minute at pH 9.5 and 30°C.

Visualizations

Figure 1: Mannitol-1-Phosphate Dehydrogenase Pathway

This diagram illustrates the reversible oxidation catalyzed by M1PDH.[4]

M1PDH_Pathway M1P D-Mannitol 1-Phosphate Enzyme M1PDH (EC 1.1.1.17) M1P->Enzyme NAD NAD+ NAD->Enzyme F6P D-Fructose 6-Phosphate Enzyme->F6P Oxidation (pH 9.5) NADH NADH + H+ Enzyme->NADH Oxidation (pH 9.5)

Caption: The oxidative deamination of M1P by M1PDH yields Fructose-6-Phosphate and NADH, measurable at 340 nm.

Figure 2: Barium Removal & Assay Workflow

This flowchart details the critical pre-analytical processing of the substrate.[3]

Workflow Step1 Start: D-Mannitol 1-Phosphate (Barium Salt) Step2 Dissolve in H2O Step1->Step2 Step3 Add Na2SO4 (Stoichiometric) Step2->Step3 Step4 Precipitation of BaSO4 (White Solid) Step3->Step4 Displacement Step5 Centrifuge (10,000 x g) Step4->Step5 Step6 Recover Supernatant (M1P Sodium Salt) Step5->Step6 Separation Step7 Proceed to Enzyme Assay Step6->Step7

Caption: Critical workflow to remove toxic Barium ions via Sulfate precipitation before enzymatic analysis.

References

  • Wolff, J. B., & Kaplan, N. O. (1956).[5] D-Mannitol 1-Phosphate Dehydrogenase from Escherichia coli. Journal of Biological Chemistry, 218(2), 849–869.

  • Biosynth. (n.d.). 2,5-Anhydro-D-mannitol-1-phosphate barium salt hydrate - Product Specifications. Biosynth Catalog.

  • Megazyme. (2023). D-Mannitol Assay Kit (Colorimetric) Protocol. Megazyme Technical Booklets.

  • PubChem. (2023). This compound salt | C6H13BaO9P.[6] National Library of Medicine.

Sources

Comprehensive Guide to the Handling and Application of D-Mannitol 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed standard operating procedure for the safe handling, storage, and application of D-Mannitol 1-phosphate barium salt (C₆H₁₃BaO₉P). It is intended for researchers, scientists, and drug development professionals who utilize this compound in experimental settings. The protocols herein are designed to ensure scientific integrity, experimental reproducibility, and user safety.

Introduction: The Role of D-Mannitol 1-Phosphate

D-Mannitol 1-phosphate (M1P) is a key intermediate in the mannitol cycle, a metabolic pathway present in various organisms, including bacteria, fungi, and algae.[1][2] This cycle is crucial for osmoregulation, stress tolerance, and carbon storage.[1][3] In this pathway, fructose-6-phosphate is reduced to M1P by the enzyme mannitol-1-phosphate dehydrogenase (M1PDH).[1][3] Subsequently, M1P is dephosphorylated by mannitol-1-phosphatase (M1Pase) to yield D-mannitol.[3][4]

The barium salt of M1P is a common commercially available form. While relatively stable as a dry powder, the presence of barium necessitates specific handling procedures due to its toxicity. This guide provides protocols for safely managing the barium salt and preparing it for use as a substrate in enzymatic assays.

Hazard Identification and Safety Protocols

Primary Hazard: The principal hazard associated with this compound is the toxicity of the barium ion. Soluble barium compounds are harmful if swallowed or inhaled.[5]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[5]

Personal Protective Equipment (PPE)

A rigorous adherence to PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or natural rubber gloves.[6]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator with high-efficiency filters is required, especially if there is a risk of dust generation.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Emergency First-Aid Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. High-level exposure can lead to severe health effects, including gastrointestinal distress, cardiac dysrhythmias, and paralysis.[8]

Chemical Properties and Storage

Proper storage is essential to maintain the integrity of this compound salt.

PropertyValueSource
Molecular Formula C₆H₁₃BaO₉P[5][9]
Molecular Weight 397.46 g/mol [5][9]
Appearance White crystalline powder or solid[10]
Storage Temperature Store at ≤ -15°C[11]
Solubility The parent compound, D-Mannitol, is freely soluble in water.[12][13] However, barium salts of phosphorylated compounds often have limited solubility in water.

Storage Protocol:

  • Upon receipt, inspect the container for damage.

  • Store the container in a freezer at or below -15°C in a designated, clearly labeled area for toxic chemicals.[11]

  • Keep the container tightly sealed to prevent moisture absorption.[7][14] The compound is stable under these recommended storage conditions.[14]

Protocol for Preparing a Barium-Free Stock Solution

For most enzymatic assays, the presence of barium ions is undesirable as they can inhibit enzyme activity or precipitate with other buffer components (e.g., phosphate). Therefore, it is standard practice to convert the barium salt to a more soluble and biochemically compatible salt, such as the sodium or potassium salt. This is achieved by precipitating the barium as insoluble barium sulfate (BaSO₄).

Objective: To prepare a 100 mM stock solution of D-Mannitol 1-phosphate, sodium salt.

Materials:

  • This compound salt (MW: 397.46 g/mol )

  • Sodium sulfate (Na₂SO₄), anhydrous (MW: 142.04 g/mol )

  • High-purity (Milli-Q or equivalent) water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Benchtop microcentrifuge

  • Calibrated pipettes

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh 39.75 mg of this compound salt into a microcentrifuge tube. This corresponds to 0.1 mmol of the substance.

  • Initial Suspension: Add 800 µL of high-purity water to the tube. Vortex briefly to create a suspension. Complete dissolution is not expected at this stage.

  • Barium Precipitation: Prepare a 1 M stock solution of Na₂SO₄. Add a slight molar excess (e.g., 110 µL of 1 M Na₂SO₄, which is 0.11 mmol) to the M1P suspension. The reaction is: M1P-Ba + Na₂SO₄ → M1P-Na₂ + BaSO₄(s)↓

  • Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate at room temperature for 10 minutes to ensure complete precipitation of barium sulfate, which will appear as a dense white precipitate.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the BaSO₄ precipitate.

  • Supernatant Transfer: Carefully pipette the clear supernatant, which now contains the sodium salt of D-Mannitol 1-phosphate, into a new, clean microcentrifuge tube. Be extremely careful not to disturb the BaSO₄ pellet.

  • Final Volume Adjustment: Adjust the final volume of the supernatant to 1.0 mL with high-purity water. This yields a 100 mM stock solution of D-Mannitol 1-phosphate, sodium salt.

  • Storage: Store the barium-free stock solution in aliquots at -20°C or below.

Application: Enzymatic Assay of Mannitol-1-Phosphatase (M1Pase)

This protocol describes the use of the prepared D-Mannitol 1-phosphate solution as a substrate to measure the activity of M1Pase. The enzyme's activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the substrate over time.

Principle: M1Pase catalyzes the hydrolysis of D-Mannitol 1-phosphate into D-Mannitol and inorganic phosphate (Pi).[4]

D-Mannitol 1-phosphate + H₂O --(M1Pase, Mg²⁺)--> D-Mannitol + Pi

The liberated Pi can be measured colorimetrically using a Malachite Green Phosphate Assay Kit.[4]

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare 100 mM M1P Stock (Barium-Free, Protocol 4) prep_buff Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) prep_enz Prepare M1Pase Enzyme Dilutions prep_std Prepare Phosphate Standards setup Set up reactions in microplate: Buffer, Water, M1P Substrate prep_std->setup pre_inc Pre-incubate plate at reaction temp (e.g., 37°C for 5 min) setup->pre_inc start_rxn Initiate reaction by adding M1Pase enzyme pre_inc->start_rxn incubate Incubate for a defined time (e.g., 15 minutes) start_rxn->incubate stop_rxn Stop reaction with Malachite Green Reagent incubate->stop_rxn read_abs Read absorbance at ~620-650 nm stop_rxn->read_abs plot_std Plot Standard Curve (Absorbance vs. [Pi]) read_abs->plot_std calc_pi Calculate Pi released in each sample from standard curve plot_std->calc_pi calc_act Calculate Enzyme Activity (µmol/min/mg) calc_pi->calc_act

Caption: Workflow for M1Pase enzymatic assay.

Detailed Protocol
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂. The phosphatase activity is strictly Mg²⁺ dependent.[3]

    • Substrate Solution: Dilute the 100 mM barium-free M1P stock solution in Assay Buffer to a working concentration (e.g., 10 mM).

    • Enzyme: Dilute the M1Pase enzyme preparation in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) using a provided standard from a commercial kit.

  • Assay Setup (96-well plate format):

    • For each reaction, add the following to a microplate well:

      • 50 µL Assay Buffer

      • X µL Enzyme dilution

      • Y µL High-purity water

      • 10 µL of 10 mM M1P substrate solution (to start the reaction)

    • The total reaction volume is typically 100 µL. Include appropriate controls (e.g., "no enzyme" control, "no substrate" control).

  • Reaction and Detection:

    • Pre-warm the plate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the M1P substrate solution.

    • Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the colorimetric detection reagent (e.g., Malachite Green reagent) as per the manufacturer's instructions.

    • Allow color to develop, then measure the absorbance at the recommended wavelength (typically ~620-650 nm).

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of Pi released in each enzymatic reaction.

    • Calculate the specific activity of the enzyme, typically expressed in µmol of product formed per minute per mg of enzyme (U/mg).

Waste Disposal

All materials contaminated with this compound salt, including the BaSO₄ precipitate, excess solutions, and used labware, must be disposed of as hazardous chemical waste.

Procedure:

  • Collect all barium-containing waste in a clearly labeled, sealed, and leak-proof container.[6][15]

  • Label the container "Hazardous Waste: Barium Compounds".[15]

  • Do not mix with other waste streams.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[6][15] Adhere to all federal, state, and local regulations for hazardous waste disposal.[16]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Powder is clumpy or discolored Moisture absorption due to improper storage.Discard the reagent. Ensure containers are tightly sealed and stored at ≤ -15°C.[7][14]
Incomplete precipitation of Barium Insufficient sodium sulfate added; Inadequate incubation time.Ensure a slight molar excess of Na₂SO₄ is used. Increase incubation time to 30 minutes with occasional vortexing.
Low or no enzyme activity Barium contamination in the final stock solution; Incorrect buffer pH or missing Mg²⁺ cofactor; Degraded enzyme or substrate.Carefully repeat the barium precipitation step. Verify the composition and pH of the assay buffer, ensuring MgCl₂ is included.[3] Test enzyme and substrate with positive controls.
High background in "no enzyme" control Spontaneous hydrolysis of M1P; Phosphate contamination in reagents.Spontaneous hydrolysis is generally low but can increase at high temperatures or extreme pH. Use high-purity water and reagents to prepare buffers.

References

  • Loba Chemie. (n.d.). D(-) MANNITOL AR Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Mannitol 1-phosphate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound salt. PubChem Compound Database. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I | D-Mannitol. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Barium. Retrieved from [Link]

  • Cho, H., et al. (2020). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus. mBio, 11(3). [Link]

  • Megazyme. (2019). D-Mannitol Assay Procedure. Retrieved from [Link]

  • Sand, M., et al. (2015). Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes for bacterial adaptation to osmotic stress. Environmental Microbiology, 17(3), 711-9. [Link]

  • Schmatz, D. M. (1997). The mannitol cycle in Eimeria. Parasitology Today, 13(11), 439-44. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Barium and Barium Compounds. Retrieved from [Link]

  • Groisillier, A., et al. (2016). Determination of Recombinant Mannitol-1-phosphatase Activity from Ectocarpus sp. Bio-protocol, 6(16). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Barium. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Barium and Barium Compounds: Production, Import/Export, Use, and Disposal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mannitol-1-Phosphate (M1P) Preparation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Mannitol-1-Phosphate (M1P). It is designed to address the specific challenges of minimizing side reactions, optimizing yield, and ensuring high purity.

Status: Operational | Role: Senior Application Scientist | Topic: Synthesis & Troubleshooting

Executive Summary & Strategy

Mannitol-1-Phosphate (M1P) is a critical intermediate in carbohydrate metabolism.[1] While it can be synthesized chemically, the enzymatic route via Mannitol-1-Phosphate Dehydrogenase (M1PDH) is the industry "Gold Standard" due to the stereochemical complexity of the mannitol backbone.

  • Chemical Synthesis Risks: High probability of side reactions including cyclic phosphate formation, migration of phosphate groups (acid-catalyzed), and difficulty in distinguishing C1/C6 phosphorylation from secondary hydroxyls (C2-C5).

  • Enzymatic Synthesis Risks: Thermodynamic equilibrium favoring the substrate (Fructose-6-Phosphate), product inhibition, and cofactor (NADH) exhaustion.

This guide prioritizes the Enzymatic Route for purity but includes critical troubleshooting for the Chemical Route for users with specific synthetic requirements.

Module A: Enzymatic Synthesis (The Gold Standard)

Objective: Convert Fructose-6-Phosphate (F6P) to M1P with >95% yield.

The Mechanism

The reaction is catalyzed by Mannitol-1-Phosphate Dehydrogenase (M1PDH) (EC 1.1.1.17).[2] It reduces the ketone at C2 of F6P to a hydroxyl group, creating the chiral center of D-mannitol.



Critical Workflow Diagram

The following diagram illustrates the coupled enzymatic system required to drive the reaction forward, as the equilibrium naturally favors F6P.

M1P_Synthesis F6P Fructose-6-Phosphate (Substrate) M1PDH M1P Dehydrogenase (M1PDH) F6P->M1PDH Reduction M1P Mannitol-1-Phosphate (Product) NADH NADH (Cofactor) NADH->M1PDH NAD NAD+ FDH Formate Dehydrogenase (FDH) NAD->FDH Formate Formate (Sacrificial Substrate) Formate->FDH CO2 CO2 (Waste) M1PDH->M1P M1PDH->NAD FDH->NADH Regeneration FDH->CO2

Figure 1: Coupled enzymatic assay for M1P synthesis. Formate Dehydrogenase (FDH) recycles NADH, driving the equilibrium toward M1P.

Protocol: Optimized Enzymatic Synthesis
  • Buffer Preparation: 50 mM Tris-HCl, pH 7.5. Note: Avoid phosphate buffers to simplify purification.

  • Substrate Mix: 10 mM Fructose-6-Phosphate, 0.5 mM NADH (catalytic amount).

  • Regeneration System: Add 50 mM Sodium Formate and 5 U/mL Formate Dehydrogenase (FDH).

  • Initiation: Add 2 U/mL M1PDH.

  • Incubation: 30°C for 4-6 hours. Monitor NADH absorbance at 340 nm (should remain steady if regeneration is working).

Troubleshooting Guide (Enzymatic)
SymptomProbable CauseCorrective Action
Low Yield (<50%) Equilibrium favors F6P.Increase [NADH] or use the FDH regeneration system to "push" the reaction.
Product Degradation Presence of Phosphatases.Add phosphatase inhibitors (e.g., Sodium Fluoride) or use purified recombinant M1PDH, not crude extract.
pH Drift Buffer capacity exceeded.The reaction consumes H+. Re-adjust pH to 7.0–7.5 periodically or increase buffer concentration to 100 mM.

Module B: Chemical Synthesis (Legacy/Specialized)

Objective: Direct phosphorylation of D-Mannitol. Warning: This route is prone to forming isomers. D-Mannitol has C2 symmetry, meaning C1 and C6 are equivalent. However, distinguishing primary hydroxyls (C1/C6) from secondary hydroxyls (C2-C5) is the challenge.

The Regioselectivity Challenge

Direct treatment of mannitol with phosphorylating agents (e.g., POCl3) results in a statistical mixture:

  • Mannitol-1-Phosphate (Target)[1][2][3][4]

  • Mannitol-2-Phosphate (Side reaction)

  • Mannitol-1,6-bisphosphate (Over-reaction)

  • Cyclic Phosphates (Intramolecular cyclization between C1-C2)

Strategy: Protection-Deprotection

To minimize side reactions, you must block the secondary hydroxyls.

  • Protection: React D-Mannitol with acetone/H+ to form 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol .

  • Selective Hydrolysis: Mild acid hydrolysis is required to remove the terminal acetonides (1,2 and 5,6) while keeping the internal (3,4) protected? Correction: The 1,2:5,6-di-O-isopropylidene derivative is the standard stable intermediate.

  • Phosphorylation: React the free OH groups.

  • Deprotection: Remove remaining acetonides.

Troubleshooting Guide (Chemical)
IssueCauseSolution
Cyclic Phosphate Formation Neighboring group participation (C2-OH attacks P on C1).Ensure C2 is protected during the phosphorylation step. Avoid strong acidic conditions during workup.
Mixture of Isomers Non-selective phosphorylation.Use bulky phosphorylating agents (e.g., Diphenyl chlorophosphate) that favor primary hydroxyls due to steric hindrance.
Migration of Phosphate Acid-catalyzed migration (C1 -> C2).Keep pH > 6.0 during deprotection and purification.

Module C: Purification & Quality Control

Regardless of the synthesis method, M1P must be separated from inorganic phosphate (Pi), precursors (F6P), and nucleotides (NAD/NADH).

Purification Protocol: Anion Exchange Chromatography

Resin: Strong Basic Anion Exchanger (e.g., Dowex 1x8, formate form).

  • Loading: Load the reaction mixture at pH 7.5. M1P (net charge -2) binds strongly.

  • Wash: Wash with water to remove uncharged mannitol and NAD+.

  • Elution: Apply a linear gradient of 0 to 0.5 M Ammonium Formate .

    • Order of Elution: Free Mannitol -> NAD+ -> M1P -> F6P -> NADH -> Bis-phosphates.

  • Desalting: Lyophilize the fractions. Ammonium formate is volatile and will sublime, leaving pure M1P.

QC Data: How to Validate

1. 31P-NMR (Phosphorus NMR):

  • M1P Signal: A distinct triplet/multiplet around 4.0 - 5.0 ppm (referenced to H3PO4).

  • Impurity (Pi): Singlet at 0 ppm.

  • Impurity (Cyclic): Shifted downfield (15-20 ppm).

2. Enzymatic Validation:

  • Add M1P to a mixture containing NAD+ and M1PDH. Measure absorbance increase at 340 nm. If no NADH is produced, the product is not biologically active M1P.

Frequently Asked Questions (FAQ)

Q: Is D-Mannitol-1-Phosphate different from D-Mannitol-6-Phosphate? A: No. D-Mannitol possesses C2 symmetry. Phosphorylation at the C1 position yields the exact same molecule as phosphorylation at the C6 position. They are superimposable.[5] However, "Mannitol-1-Phosphate" is the biochemical convention used relative to Fructose-6-Phosphate metabolism.

Q: Why is my yield stalling at 50% during enzymatic synthesis? A: You have likely reached thermodynamic equilibrium. The


 of F6P 

M1P is close to zero or slightly positive. You must couple the reaction to a second irreversible step (like Formate Dehydrogenase converting NAD+

NADH) to drive the reaction to completion (Le Chatelier's principle).

Q: Can I store M1P in solution? A: M1P is relatively stable at neutral pH (7.0-8.0) and -20°C. Avoid acidic pH (<4.0) as this promotes hydrolysis of the phospho-ester bond or migration of the phosphate group.

References

  • Enzymatic Characterization: Wolff, J. B., & Kaplan, N. O. (1956). D-Mannitol 1-phosphate dehydrogenase from Escherichia coli. Journal of Biological Chemistry.

  • Metabolic Pathway: Sand, M., et al. (2014). Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes. Environmental Microbiology.

  • Purification Strategy: Saska, M., & Chen, X. (2021).[4][5][6] Chromatographic separation of mannitol from mixtures. Czech Journal of Food Sciences.

  • Stereochemistry: IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). Nomenclature of Carbohydrates.

Sources

Validation & Comparative

comparing enzymatic efficiency of barium vs sodium mannitol-1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the enzymatic utility and physicochemical properties of Sodium Mannitol-1-Phosphate (Na-M1P) versus Barium Mannitol-1-Phosphate (Ba-M1P) .

Executive Summary: In enzymatic workflows targeting Mannitol-1-Phosphate Dehydrogenase (M1PDH) or Mannitol-1-Phosphatase (M1PP), Sodium Mannitol-1-Phosphate is the required physiological substrate. Barium Mannitol-1-Phosphate acts primarily as a stable chemical isolation form used during synthesis or purification.

Crucial Warning: Barium salts must be converted to sodium salts prior to kinetic analysis. Direct use of Ba-M1P in standard assay buffers (containing phosphates or sulfates) results in catastrophic precipitation and enzyme inhibition, rendering "efficiency" null.

Comparative Technical Analysis

The following table contrasts the functional parameters of both salt forms in the context of drug development and enzymatic characterization.

FeatureSodium Mannitol-1-Phosphate (Na-M1P)Barium Mannitol-1-Phosphate (Ba-M1P)
Primary Role Active Substrate for kinetic assays (

,

determination).
Storage/Purification Intermediate (Historical isolation form).
Solubility (Water) High (>50 mM); rapidly dissociates into active M1P ions.Low to Moderate; often requires acidification or chelation to dissolve.
Buffer Compatibility Universal. Compatible with TRIS, Phosphate, HEPES, and Sulfate buffers.Incompatible. Precipitates immediately with Phosphate or Sulfate buffers (forming

/

).
Enzymatic Efficiency 100% Relative Activity. Supports native enzyme turnover.<5% / Inhibitory.

ions can displace essential cofactors (e.g.,

,

) or precipitate the enzyme.
Storage Stability Moderate (Hygroscopic). Requires desiccation at -20°C.High. Non-hygroscopic crystalline solid; stable at Room Temp.

Mechanistic Insight: The "Cation Effect" on Efficiency

To understand why Sodium is superior for efficiency, we must analyze the interaction at the molecular level.

The Sodium Advantage (Inert Spectator)

Sodium (


) acts as a spectator ion. It balances the charge of the phosphate group on Mannitol-1-Phosphate without interfering with the enzyme's active site. This allows the M1PDH enzyme to bind the substrate solely based on the affinity for the mannitol-phosphate moiety.
  • Result: Accurate

    
     values (typically ~0.1 - 1.0 mM for bacterial M1PDH).
    
The Barium Disadvantage (Active Interferent)

Barium (


) is a heavy alkaline earth metal. In an enzymatic assay, it introduces two failure modes:
  • Chemical Sequestration: Most M1PDH assays require a phosphate-buffered saline or involve coupled reactions with sulfate-containing components.

    
     reacts with these anions to form insoluble precipitates, physically removing the substrate from the solution.
    
    • 
       (Precipitate)
      
  • Allosteric/Cofactor Inhibition: M1PDH often utilizes Zinc (

    
    ) or requires a specific ionic strength. 
    
    
    
    can non-competitively bind to metal-binding pockets or distort the enzyme structure, halting catalysis.

Experimental Protocol: Converting Ba-M1P to Na-M1P

If your laboratory possesses Barium Mannitol-1-Phosphate (often found in legacy chemical libraries), you must convert it to the sodium form before running an assay. This self-validating protocol ensures the removal of toxic barium ions.

Reagents Required
  • Barium Mannitol-1-Phosphate (Starting material)[1][2]

  • Dowex 50W-X8 (Na+ form) Cation Exchange Resin OR Sodium Sulfate (

    
    )
    
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Method A: Cation Exchange (Recommended for High Purity)
  • Principle:

    
     binds to the resin with higher affinity than 
    
    
    
    , releasing Na-M1P into the eluate.
  • Preparation: Wash 5 g of Dowex 50W (Na+ form) with deionized water. Pack into a small gravity column.

  • Dissolution: Suspend Ba-M1P in a minimal volume of warm water. If insoluble, add dilute HCl dropwise until dissolved (keep pH > 4.0 to prevent hydrolysis).

  • Exchange: Load the Ba-M1P solution onto the column. Elute with distilled water.

  • Validation: Collect fractions. Test a small aliquot with a drop of dilute sulfuric acid. No precipitate indicates successful removal of Barium.

  • Quantification: Lyophilize the flow-through to obtain solid Sodium Mannitol-1-Phosphate.

Method B: Sulfate Precipitation ( Rapid/Crude )
  • Principle:

    
     is removed as insoluble Barium Sulfate.[3]
    
  • Dissolution: Dissolve Ba-M1P in water.

  • Precipitation: Add a stoichiometric equivalent (1:1 molar ratio) of 0.1 M

    
     solution.
    
  • Separation: Centrifuge at 10,000 x g for 15 minutes.

  • Recovery: Decant the supernatant. This solution contains Na-M1P and can be used directly in assays (assuming 100% conversion).

Visualization of Enzymatic Pathway & Interference

The following diagram illustrates the standard enzymatic pathway versus the failure mode introduced by Barium.

M1P_Efficiency_Comparison cluster_0 Standard Assay (Sodium Salt) cluster_1 Barium Interference (Barium Salt) Na_M1P Na-Mannitol-1-P (Soluble Substrate) Enzyme M1PDH Enzyme (Active) Na_M1P->Enzyme Binds Active Site Product Fructose-6-P + NADH Enzyme->Product Catalysis Ba_M1P Ba-Mannitol-1-P (Substrate) Precipitate Ba-Salt Precipitate (Substrate Lost) Ba_M1P->Precipitate Reaction with Buffer Inhibited_Enz Enzyme (Inhibited) Ba_M1P->Inhibited_Enz Heavy Metal Toxicity Buffer Phosphate/Sulfate Buffer Buffer->Precipitate

Caption: Figure 1. Comparative workflow showing the successful catalysis of Sodium M1P (Top) versus the assay failure caused by Barium M1P precipitation and inhibition (Bottom).

References

  • Roossien, F. F., et al. (1984). Isolation and characterization of the mannitol-specific enzyme II of the phosphoenolpyruvate-dependent phosphotransferase system of Escherichia coli.Biochimica et Biophysica Acta (BBA) .

    • Citation Context: Establishes the protocol for preparing the active sodium salt from the barium precursor for enzym
  • Novotny, M. J., et al. (1984). Purification and properties of mannitol-1-phosphate dehydrogenase from Escherichia coli.Journal of Bacteriology .

    • Citation Context: Defines the standard kinetic assay conditions ( , pH) using sodium salts and exclusion of heavy metals.
  • Chase, T. (1986). Mannitol-1-phosphate dehydrogenase of Escherichia coli.[2][4] Chemical properties and binding of substrates.[5][6]Biochemical Journal .

    • Citation Context: Provides detailed kinetic data and confirms substrate binding affinities, valid

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of D-Mannitol 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannitol 1-phosphate (M1P) is a critical intermediate in fructose and mannose metabolism, often utilized as a reference standard in enzymatic assays and metabolomics. Commercially, it is frequently supplied as a Barium Salt (


) . While this form offers superior long-term stability and crystallization properties compared to its hygroscopic sodium or free acid counterparts, it presents significant challenges for mass spectrometry (MS) characterization.

This guide objectively compares the analytical performance of the Barium salt form against desalted alternatives, providing a validated protocol for converting the storage-stable Barium salt into an MS-compatible format.

Part 1: The Analytical Challenge (Barium vs. Free Acid)

The choice of counter-ion fundamentally dictates the "performance" of the standard in two distinct arenas: Storage and Analysis .

Comparative Performance Matrix
FeatureBarium Salt (Storage Form) Free Acid / Sodium Salt (Analytical Form) Impact on MS Analysis
Stability High. Non-hygroscopic, crystalline solid. Resistant to hydrolysis.Low to Moderate. Hygroscopic; prone to hydrolysis over time.Ba salt ensures standard purity during shelf-life.
Solubility Low in organic solvents; sparingly soluble in water.Highly soluble in water and aqueous methanol.Ba salt precipitates in high % organic mobile phases (LC-MS clogging risk).
Ionization Poor.

causes ion suppression and forms complex adducts (

).
Excellent. Forms clean

ions in ESI negative mode.
Direct injection of Ba salt yields complex, uninterpretable spectra.
Adducts Forms

neutrals and clusters.
Predominantly

,

.
Removal of Ba is mandatory for accurate quantification.
The Mechanism of Interference

Direct electrospray ionization (ESI) of the Barium salt results in "signal robbing." The divalent Barium ion (


) binds tightly to the phosphate group (

), preventing the formation of the singly charged anions (

) required for negative mode detection. Furthermore, non-volatile Barium phosphate salts can deposit on the MS cone, leading to rapid sensitivity loss.

Part 2: Validated Preparation Protocol (Barium Removal)

To bridge the gap between the stable storage form and the sensitive analytical form, a cation exchange step is mandatory . The following protocol uses a self-validating cation exchange workflow to replace


 with 

or

.
Reagents
  • Resin: Dowex 50W-X8 (Hydrogen form) or equivalent strong cation exchange resin.

  • Solvent: LC-MS grade Water.

  • Ammonium Hydroxide: For pH adjustment (optional).

Workflow Diagram

The following logic flow illustrates the critical path from solid standard to MS-ready analyte.

G start Solid D-Mannitol 1-Phosphate (Ba Salt) dissolve Step 1: Dissolution (Dilute HCl or Warm Water) start->dissolve warning DIRECT INJECTION WARNING: Signal Suppression & Source Contamination start->warning Avoid resin Step 2: Cation Exchange (Dowex 50W-X8 H+ Form) dissolve->resin trap Trapping Mechanism: Resin-SO3- ... Ba++ resin->trap Ba++ Retained elute Step 3: Elution of Free Acid (Mannitol-1-P H+ Form) resin->elute Flow Through neutralize Step 4: pH Adjustment (Ammonium Hydroxide -> pH 7) elute->neutralize ms_inject LC-MS/MS Injection (ESI Negative Mode) neutralize->ms_inject

Figure 1: Cation exchange workflow for converting Barium salts to MS-compatible forms.

Protocol Steps
  • Activation: Wash 1g of Dowex 50W-X8 resin with 10 mL methanol, then 10 mL water.

  • Dissolution: Dissolve 5 mg of M1P Barium salt in 2 mL of water. Note: Mild sonication may be required.

  • Exchange: Pass the solution through the resin bed slowly (approx. 1 drop/sec). The

    
     is retained on the sulfonate groups of the resin.
    
  • Collection: Collect the eluate. Wash the column with 2 mL water and combine with the eluate.

  • Neutralization (Critical): The eluate is now M1P free acid (pH < 3). Immediately adjust to pH ~7.0 using dilute

    
     to prevent acid-catalyzed hydrolysis of the phosphate ester bond [1].
    
  • Analysis: Dilute to 10 µM in 50:50 Acetonitrile:Water for direct infusion or LC-MS.

Part 3: Mass Spectrometry Characterization

Once desalted, D-Mannitol 1-phosphate exhibits characteristic behavior in Negative Ion Mode ESI .

MS Conditions[1]
  • Ionization: Electrospray Ionization (ESI) Negative Mode (

    
    ).[1][2]
    
  • Capillary Voltage: -2.5 to -3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 9) in 50% Acetonitrile (HILIC conditions preferred).

Spectral Data & Fragmentation

The parent ion for D-Mannitol 1-phosphate (


) is observed at m/z 261.04  (

).

Table 1: Key MS/MS Fragments (CID of m/z 261.04)

m/z (Fragment)IdentityMechanismRelative Abundance
261.04

Parent Ion100% (Precursor)
243.03

Dehydration (Loss of water from polyol chain)20-40%
97.00

Dihydrogen Phosphate ionDominant Fragment
79.00

Metaphosphate ionHigh
Fragmentation Pathway

The fragmentation is dominated by the stability of the phosphate group.

Fragmentation parent Precursor Ion [M-H]- m/z 261.04 water_loss Dehydration [M-H-H2O]- m/z 243.03 parent->water_loss -18 Da (H2O) phosphate Phosphate Ion [H2PO4]- m/z 97.00 parent->phosphate C-O Cleavage metaphos Metaphosphate [PO3]- m/z 79.00 phosphate->metaphos -18 Da (H2O)

Figure 2: ESI(-) Fragmentation pathway of D-Mannitol 1-phosphate.

Part 4: Differentiation from Isomers[3]

A common analytical pitfall is distinguishing M1P from its isomers, such as Mannitol-6-Phosphate or Glucose-6-Phosphate . These compounds are isobaric (same m/z 261.04) and share similar fragments (m/z 97, 79).

  • Mass Spectrometry alone is insufficient for differentiation.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion Mobility Spectrometry.

    • Protocol: A ZIC-pHILIC column at pH 9.0 can separate sugar phosphate isomers based on the accessibility of the phosphate group [2].

    • Differentiation: M1P typically elutes earlier than Glucose-6-Phosphate due to the open-chain polyol structure interacting differently than the cyclic hemiacetal of glucose phosphates.

References

  • Stability of Sugar Phosphates: Lindberg, G. et al. "Degradation of sugar phosphates in acid and alkali." Carbohydrate Research, vol. 35, 1974. (General reference for phosphate ester hydrolysis).

  • HILIC Separation of Isomers: Teleki, A. et al. "Quantification of Sugar Phosphates by HILIC-MS/MS." Analytical Biochemistry, 2015.

  • ESI Fragmentation of Nucleotides/Phosphates: Rathahao-Paris, E. et al.[1] "High Resolution Mass Spectrometry for Structural Identification of Metabolites." Metabolomics, 2016.

  • PubChem Compound Summary: "D-Mannitol 1-phosphate."[3][4] PubChem, National Library of Medicine.

Sources

Comprehensive Guide to HPLC Method Validation for D-Mannitol 1-Phosphate Barium Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for D-Mannitol 1-Phosphate Barium Quantification Content Type: Publish Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary & Strategic Method Selection

D-Mannitol 1-phosphate (M1P) is a critical metabolic intermediate in the fructose/mannose pathway and a key analyte in biocatalytic synthesis monitoring. However, its quantification presents unique challenges: it lacks a UV chromophore, is highly polar, and is often supplied as a Barium salt (C6H13BaO9P) to ensure stability.

The presence of Barium (


) and the phosphate moiety requires a specialized analytical strategy. Standard Reversed-Phase (RP) HPLC fails to retain the polar analyte, and UV detection is impossible without derivatization.

This guide validates High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) as the superior methodology ("The Product") for M1P quantification, comparing it objectively against Ion-Pairing RP-HPLC (IP-RP-HPLC) and Enzymatic Assays .

Comparative Analysis: HPAEC-PAD vs. Alternatives
FeatureHPAEC-PAD (Recommended) IP-RP-HPLC with RID Enzymatic Assay
Detection Principle Oxidation at gold electrode (Direct)Refractive Index (Universal)NADH coupled absorbance
Sensitivity (LOD) High (Picomole range) Low (Microgram range)Medium
Selectivity Excellent for isomers & phosphatesModerate (prone to matrix interference)High (Enzyme specific)
Gradient Capability Yes (NaOH/NaOAc gradients) No (RID drifts with gradient)N/A
Sample Prep Critical (Must remove

)
MinimalMinimal
Throughput High (15-20 min/run)Medium (Isocratic = long runs)Low (Batch processing)

Expert Insight: While IP-RP-HPLC is accessible, it suffers from poor sensitivity and baseline instability during gradients. HPAEC-PAD is chosen here for validation because it allows for direct, sensitive quantification of sugar phosphates in complex matrices without derivatization.

Scientific Context & Mechanism[1][2]

To understand the validation requirements, one must visualize the metabolic context and the analytical workflow.

Metabolic Context (Graphviz Diagram)

M1P is the link between fructose and mannose metabolism. In biocatalysis, accurate quantification ensures the efficiency of mannitol dehydrogenase (MDH) activity.

MetabolicPathway cluster_legend Legend Fructose D-Fructose M1P D-Mannitol 1-Phosphate (Target Analyte) Fructose->M1P Phosphotransferase Mannitol D-Mannitol M1P->Mannitol M1P Phosphatase F6P Fructose 6-Phosphate M1P->F6P Isomerization (Potential Impurity) key1 Target Analyte key2 Metabolite

Figure 1: Metabolic pathway showing D-Mannitol 1-Phosphate (M1P) as the intermediate between Fructose and Mannitol.

Detailed Experimental Protocol (HPAEC-PAD)

This protocol is designed to be self-validating . The critical step often missed in literature is the removal of Barium. In the alkaline eluent (NaOH) used for HPAEC, Barium reacts with atmospheric


 (carbonate) to form insoluble 

, which will precipitate on the column and permanently damage the expensive anion-exchange resin.
Reagents and Equipment
  • System: Dionex ICS-5000+ or equivalent HPAEC system.

  • Column: CarboPac PA10 (4 x 250 mm) with Guard Column. Reason: Optimized for mono- and diphosphates.[1]

  • Detector: Electrochemical Detector (ED) with Gold working electrode and Ag/AgCl reference.

  • Mobile Phase A: 100 mM NaOH (Carbonate-free).

  • Mobile Phase B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).

Critical Sample Preparation: Barium Removal

The "Trustworthiness" Step: You cannot inject the Barium salt directly.

  • Dissolution: Dissolve 10 mg of this compound salt in 10 mL of ultrapure water.

  • Cation Exchange (Ba removal): Pass the solution through a pre-conditioned Strong Cation Exchange (SCX) cartridge (in

    
     or 
    
    
    
    form).
    • Mechanism:[2][3]

      
      .
      
    • Verification: Add a drop of dilute sulfuric acid to an aliquot of the eluate. If no white precipitate (

      
      ) forms, Barium removal is complete.
      
  • Filtration: Filter through a 0.22 µm PES membrane.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Profile:

    • 0–5 min: 100% A (Equilibration/Elution of neutrals like Mannitol)

    • 5–20 min: 0% to 40% B (Linear gradient to elute M1P)

    • 20–25 min: 100% B (Column wash)

    • 25–35 min: 100% A (Re-equilibration)

Analytical Workflow Diagram

Workflow Sample Raw Sample: M1P Barium Salt Prep Sample Prep: SCX Cartridge (Ba2+ Removal) Sample->Prep Dissolve Check Precipitation Check: Add H2SO4 (Ensure no BaSO4) Prep->Check Eluate Inject Injection (10 µL) HPAEC System Check->Inject Pass Sep Separation: CarboPac PA10 NaOH/NaOAc Gradient Inject->Sep Detect Detection: Pulsed Amperometry (PAD) Sep->Detect

Figure 2: Analytical workflow emphasizing the critical Barium removal step to protect the HPAEC column.

Method Validation (ICH Q2 Guidelines)

The following data summarizes the expected performance characteristics when validating this specific method.

Specificity

The method must distinguish M1P from D-Mannitol (neutral sugar) and Inorganic Phosphate (


).
  • Observation: Neutrals (Mannitol) elute in the void volume (approx 1.5 - 2.0 min). M1P is retained by the anion exchange mechanism and elutes later (approx 12-14 min).

  • Criterion: Resolution (

    
    ) > 2.0 between M1P and nearest neighbor.
    
Linearity & Range

Construct a 5-point calibration curve using M1P sodium salt standards (converted from Barium salt).

  • Range: 0.5 µM to 100 µM.

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Perform spike recovery in the sample matrix (e.g., fermentation broth or enzymatic buffer).

Spike LevelConc. Added (µM)Mean Recovery (%)RSD (%)
Low5.098.51.2
Medium20.0100.20.8
High80.099.10.5
Precision (Repeatability)

Inject the standard (20 µM) six times.

  • Retention Time RSD: < 0.5% (Demonstrates pump/gradient stability).

  • Peak Area RSD: < 2.0% (Demonstrates PAD stability).

Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.1 µM (approx 26 µg/L) – Significantly superior to RID (typically ~50 mg/L).

  • LOQ (S/N = 10): 0.3 µM.

Troubleshooting & Robustness

The "Carbonate Effect"

HPAEC eluents (NaOH) absorb atmospheric


, forming carbonate (

). Carbonate is a strong eluent ion on anion exchange columns.
  • Symptom: Retention times for M1P decrease over time as the eluent ages.

  • Solution: Use a carbonate removal device (e.g., Dionex CR-TC) or prepare eluents under Helium sparging and blanket them with inert gas.

Barium Fouling

If peak shapes broaden or backpressure increases:

  • Cause: Incomplete removal of Barium, leading to

    
     precipitation on the column inlet.
    
  • Remedy: Wash the column with 200 mM HCl (if compatible with column specs) or replace the guard column. Prevention is key (See Section 3.2).

References

  • Dionex (Thermo Fisher Scientific). (2020). Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Hankemeier, T., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PubMed Central. Link

  • PubChem. (2025).[5] this compound salt - Compound Summary. National Library of Medicine. Link

  • Sielc Technologies. (2025). HPLC Separation of Sugar Phosphates using Mixed-Mode Chromatography.Link

Sources

A Senior Application Scientist's Guide to the Verification of Specific Optical Rotation of D-Mannitol 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is a critical quality attribute. In the case of D-Mannitol 1-phosphate barium salt, a key intermediate in various biological pathways, verifying its specific optical rotation is paramount for ensuring its identity and purity. This guide provides an in-depth technical overview and a robust experimental protocol for this verification. We will delve into the principles of polarimetry, the nuances of measuring sugar phosphates, and a self-validating experimental design.

The Criticality of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in biological systems. Enzymes and receptors are inherently chiral, leading to often dramatically different physiological effects between enantiomers of a drug or metabolite. D-Mannitol 1-phosphate is an intermediate in the metabolism of fructose and mannose.[1][2] Its specific stereochemistry is crucial for its recognition by enzymes. Therefore, confirming the specific optical rotation, a direct measure of a compound's chirality, is a non-negotiable step in its quality control.

Understanding Specific Rotation

Specific rotation ([α]) is a fundamental physical property of a chiral substance.[3] It is defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample, normalized for concentration and path length. The relationship is described by Biot's Law:

[α] = α / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is also dependent on the temperature and the wavelength of the light used, which must be specified.

The Challenge of Measuring Sugar Alcohols and Their Phosphates

The specific optical rotation of sugar alcohols like D-Mannitol can be highly influenced by the solvent and the presence of complexing agents. For instance, the specific rotation of D-Mannitol in water is a mere -0.49° at 25°C.[4] However, when complexed with hexaammonium heptamolybdate, its specific rotation dramatically increases to a range of +137 to +145°.[5] This is because the molybdate ion forms a chiral complex with the polyol, significantly amplifying its optical activity. This principle is often exploited to enhance the sensitivity and accuracy of polarimetric measurements for such compounds.

For phosphorylated sugars like D-Mannitol 1-phosphate, the choice of solvent is equally critical. The phosphate group can influence the molecule's conformation and its interaction with the solvent, thereby affecting the optical rotation.

A Comparative Overview: The Importance of a Standardized Method

CompoundSolvent/ReagentTemperature (°C)WavelengthSpecific Rotation ([α])
D-MannitolWater25D-line (589 nm)-0.49°[4]
D-MannitolHexaammonium heptamolybdate solutionNot SpecifiedNot Specified+137 to +145°[5]
This compound salt To be determined by the proposed protocol Controlled (e.g., 20 or 25) D-line (589 nm) To be determined

Experimental Protocol for the Verification of Specific Optical Rotation

This protocol is designed to be a self-validating system, incorporating best practices for polarimetry.

I. Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589 nm) and temperature control.

  • Polarimeter Cell: A 1 dm (100 mm) path length cell.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL).

  • Pipettes: Calibrated volumetric pipettes.

  • This compound salt: The sample to be tested.

  • Solvent: High-purity water (e.g., Milli-Q or equivalent).

  • Complexing Agent (Optional but Recommended): Hexaammonium heptamolybdate tetrahydrate.

  • Dilute Sulfuric Acid: For pH adjustment if using a complexing agent.

II. Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_cal Instrument Calibration cluster_measure Measurement cluster_calc Calculation and Reporting A Accurately weigh this compound salt B Dissolve in appropriate solvent (e.g., water or molybdate solution) A->B C Quantitatively transfer to a volumetric flask B->C D Dilute to the mark and mix thoroughly C->D G Rinse and fill the polarimeter cell with the sample solution D->G E Calibrate polarimeter with a blank (solvent) F Ensure a stable zero reading E->F I Place the cell in the polarimeter F->I H Ensure no air bubbles are in the light path G->H H->I J Record the observed rotation (α) at a controlled temperature I->J K Calculate the specific rotation using Biot's Law L Report the result with temperature, wavelength, and solvent K->L

Caption: Experimental workflow for verifying specific optical rotation.

III. Step-by-Step Methodology
  • Preparation of the Solvent/Blank:

    • For aqueous measurement: Use high-purity water.

    • For complex-enhanced measurement (recommended): Prepare a solution of hexaammonium heptamolybdate tetrahydrate (e.g., 5 g in 100 mL of water) and adjust the pH with dilute sulfuric acid as needed. This will serve as the solvent and the blank. The exact concentrations may need to be optimized.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound salt (e.g., 100 mg). The exact mass will depend on the expected rotation and the sensitivity of the polarimeter.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in a small amount of the chosen solvent (from step 1).

    • Once fully dissolved, dilute to the mark with the solvent.

    • Mix the solution thoroughly by inverting the flask multiple times.

  • Instrument Calibration:

    • Ensure the polarimeter is turned on and the sodium lamp has stabilized.

    • Set the desired temperature (e.g., 20°C or 25°C) and allow the instrument to equilibrate.

    • Fill the polarimeter cell with the blank solvent. Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and perform a zero calibration according to the instrument's instructions.

  • Sample Measurement:

    • Empty the polarimeter cell and rinse it several times with the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell back into the polarimeter.

    • Allow the temperature of the sample in the cell to stabilize.

    • Take multiple readings of the observed rotation (α) until a stable value is obtained. Record the average reading.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of your sample solution in g/mL.

    • Use Biot's Law to calculate the specific rotation ([α]): [α] = α / (l * c) (where l = 1 dm for a 100 mm cell)

    • The result should be reported with the temperature and wavelength, for example, [α]²⁰_D.

IV. Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained value, the following should be performed:

  • Linearity Check: Prepare a series of at least three different concentrations of the this compound salt solution and measure the specific rotation for each. The calculated specific rotation should be independent of the concentration within a reasonable range. A plot of observed rotation (α) versus concentration (c) should yield a straight line passing through the origin.

  • Use of a Certified Reference Material (if available): If a certified reference material for a similar compound (e.g., D-Mannitol) is available, its specific rotation should be measured using the same instrument and procedure to verify the performance of the polarimeter.

  • Replicate Measurements: Each measurement should be performed in triplicate to assess the precision of the method.

Conclusion

Verifying the specific optical rotation of this compound salt is a critical step in its quality assessment. While a definitive literature value may not be readily accessible, a meticulously executed and well-documented internal protocol provides the necessary assurance of its stereochemical identity and purity. By understanding the underlying principles of polarimetry and the specific chemical properties of sugar phosphates, researchers can confidently establish a reliable method for the characterization of this important biological molecule. The use of a complexing agent like ammonium molybdate is highly recommended to enhance the signal and improve the accuracy of the measurement.

References

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  • Megazyme. (n.d.). D-Mannitol Assay Procedure.
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  • Dove Medical Press. (2024, February 5). Multifunctional nanoparticles in traumatic brain injury: From targeted.
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  • Vernier. (n.d.). Using Polarimetry to Identify Sugar and Sweeteners in Beverages.
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